Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate
Overview
Description
Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is commonly used in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate.
Ethyl 2-{2-phenylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate: A similar compound with a phenyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further functionalization .
Biological Activity
Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure with an imidazole ring fused to a pyridine ring. The chemical formula is , and it has a molecular weight of 232.24 g/mol. Its IUPAC name is ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetate, and its CAS number is 1233927-29-1.
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes that block enzyme active sites. This can affect various metabolic pathways, including those involved in cell growth and apoptosis.
- Signal Transduction Modulation : It can modulate signal transduction pathways that are critical for cellular responses to external stimuli.
Antimicrobial Properties
Research indicates that this compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by disrupting cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Mechanism : In a study on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, highlighting its potential as a lead compound in cancer therapy.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer |
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Structure | Kinase inhibition |
Ethyl 2-{phenylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate | N/A | Antimicrobial |
Properties
IUPAC Name |
ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)11(15)10-8(2)13-9-6-4-5-7-14(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMNHCYFNHVYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C2N1C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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